molecular formula C22H20N4O4 B2925636 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide CAS No. 862810-74-0

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide

Cat. No.: B2925636
CAS No.: 862810-74-0
M. Wt: 404.426
InChI Key: CGNSWRZEIFJLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a fused imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a 3,4-dimethoxybenzamide moiety.

While direct experimental data for this compound is unavailable, its structural analogs (e.g., compounds in and ) suggest a molecular weight of ~450–470 g/mol and a logP of ~3.5–4.0, indicative of moderate lipophilicity. The polar surface area (PSA) is likely comparable to D454-0231 (59.9 Ų), given shared methoxy and benzamide groups .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-7-5-14(17-13-26-10-4-9-23-22(26)25-17)11-16(18)24-21(27)15-6-8-19(29-2)20(12-15)30-3/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNSWRZEIFJLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the methoxyphenyl and dimethoxybenzamide groups through various coupling reactions. Key reagents often include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core is known to bind to certain proteins, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Impact: The imidazo[1,2-a]pyrimidine core in the target compound is fully aromatic, favoring interactions with hydrophobic pockets in biological targets. In contrast, D454-0231’s dihydropyrazino-benzimidazole core contains a partially saturated ring, which may improve solubility but reduce π-stacking efficacy . The imidazo[1,2-b]pyridazine core in ’s compound has a pyridazine ring (two adjacent nitrogen atoms), enhancing polarity compared to the target’s pyrimidine-based system .

Substituent Effects: All three compounds feature methoxy groups on the benzamide and phenyl rings, contributing to high logP values (~3.5–4.2) and moderate solubility.

Physicochemical Properties :

  • D454-0231’s logP (3.98) and PSA (59.9 Ų) align with its three methoxy groups and benzamide structure, suggesting balanced lipophilicity and permeability .
  • The target compound’s inferred logP (~3.8–4.2) and PSA (~60 Ų) indicate similar drug-like properties, though its fully aromatic core may reduce solubility compared to D454-0231.

Research Implications and Limitations

While structural analogs provide valuable insights, the absence of direct experimental data for the target compound necessitates caution. Key research gaps include:

  • Synthetic Routes : describes reflux-based methods for related compounds, but the target’s synthesis may require optimization due to its complex heterocycle .
  • Biological Activity : Heterocyclic cores and substituent positions critically influence target binding (e.g., kinase inhibition). Further studies are needed to evaluate the target’s efficacy against specific biological pathways.

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety and multiple methoxy groups, contributing to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C21H22N4O4C_{21}H_{22}N_{4}O_{4}, with a molecular weight of approximately 378.43 g/mol. The structure is characterized by:

  • Imidazo[1,2-a]pyrimidine ring : A heterocyclic compound that enhances biological activity.
  • Methoxy groups : These functional groups increase lipophilicity and can influence the compound's interaction with biological targets.
  • Amide bond : This feature is critical for the compound's chemical reactivity and biological function.

Research indicates that this compound exhibits notable cyclooxygenase-2 (COX-2) inhibitory activity . COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to significant anti-inflammatory and analgesic effects. The compound binds effectively to the active site of COX-2, reducing prostaglandin production, which is crucial in mediating inflammation and pain responses .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory treatments : Due to its COX-2 inhibition, it may be beneficial in managing conditions like arthritis.
  • Cancer therapy : Studies suggest that compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines, including breast cancer .

Comparison with Similar Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
CelecoxibSulfonamide derivativeCOX-2 inhibitorEstablished clinical use
RofecoxibSimilar COX inhibition mechanismAnti-inflammatoryWithdrawn due to cardiovascular risks
This compoundImidazo[1,2-a]pyrimidine core with methoxy substitutionsDual targeting against inflammation and cancer pathwaysUnique substitution pattern enhances selectivity

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • Breast Cancer Cell Lines : The compound showed significant cytotoxic effects against MCF-7 cells (a breast cancer cell line), indicating its potential as an anti-cancer agent.

Molecular Docking Studies

Molecular docking studies have revealed that the compound fits well into the active site of COX-2 due to its structural complementarity. The ability to form hydrogen bonds with key amino acids in the enzyme's active site was confirmed through computational modeling .

Q & A

Advanced Research Question

  • Crystalline Forms : Patent data describe a monoclinic P2₁/c space group for a related imidazo[1,2-a]pyrimidine derivative, with hydrogen bonding between the benzamide carbonyl and pyrimidine N-H groups stabilizing the lattice .
  • Bioavailability Impact : Polymorphs with higher solubility (e.g., amorphous forms) show improved dissolution rates but may compromise thermal stability. Characterization via XRPD, DSC, and solubility assays is critical .

What in vivo models are appropriate for evaluating the compound’s efficacy in neurological or oncological contexts?

Advanced Research Question

  • Neurological Models : Rodent models of anxiety (elevated plus maze) or cognitive impairment (Morris water maze) to assess anxiolytic or neuroprotective effects, leveraging the compound’s imidazo[1,2-a]pyrimidine scaffold, which is known to interact with GABA receptors .
  • Oncology Models : Xenograft studies using cancer cell lines (e.g., HCT-116 for colorectal cancer) to evaluate antiproliferative activity, with pharmacokinetic profiling to monitor plasma half-life and tissue distribution .

How can computational methods predict metabolic pathways and potential toxicity?

Advanced Research Question

  • Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME identify likely Phase I oxidation sites (e.g., demethylation of methoxy groups) and Phase II glucuronidation .
  • Toxicity Screening : Molecular dynamics simulations to assess hERG channel binding (cardiotoxicity risk) and Ames test predictions for mutagenicity .

What analytical techniques are most effective for characterizing impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : Reversed-phase C18 columns with UV/Vis detection (λ = 254 nm) to separate byproducts like unreacted benzamide precursors .
  • NMR : ¹H/¹³C NMR to confirm regioselectivity of methoxy groups and detect residual solvents (e.g., DMF) .

How does the compound’s stability vary under different storage conditions (pH, temperature)?

Basic Research Question

  • pH Stability : Degradation studies in buffers (pH 1–10) show rapid hydrolysis of the amide bond under acidic conditions (pH < 3), necessitating lyophilized storage .
  • Thermal Stability : TGA/DSC data indicate decomposition above 200°C, with optimal storage at -20°C under inert atmosphere .

What strategies mitigate off-target effects in kinase inhibition assays?

Advanced Research Question

  • Selectivity Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target hits.
  • Scaffold Optimization : Introducing fluorine at position 6 of the imidazo[1,2-a]pyrimidine reduces ATP-binding pocket interactions with non-target kinases like JAK2 .

How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

Advanced Research Question

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during benzamide coupling or preparative chiral HPLC (Chiralpak IA column) .
  • Analysis : Polarimetry coupled with CD spectroscopy to confirm >99% enantiomeric excess .

What combination therapies enhance the compound’s efficacy in resistant disease models?

Advanced Research Question

  • Synergy Studies : Checkerboard assays with standard chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., PARP inhibitors) in 3D tumor spheroids.
  • Mechanistic Insight : RNA-seq to identify upregulated pathways (e.g., DNA repair) that sensitize cells to combination treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.